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Compound of Interest

Compound Name: 2-Hydroxyisophthalaldehyde

CAS No.: 3328-69-6

Cat. No.: B1584447

Get Quote

Introduction: The "Compartmental" Scaffold
2-Hydroxyisophthalaldehyde (2-hydroxybenzene-1,3-dicarbaldehyde) is a pivotal building

block in supramolecular chemistry, distinguished by its compartmental ligand geometry. Unlike

simple dialdehydes, its structure features a phenolic hydroxyl group flanked by two aldehyde

moieties at the 1,3-positions.

This specific arrangement offers three critical chemical advantages:

Pre-organized Chelation: The proximity of the phenolic oxygen to the imine nitrogens

(formed after condensation) creates an

or

donor set ideal for coordinating transition metals (Cu, Ni, Zn).

ESIPT Capability: The intramolecular hydrogen bond between the hydroxyl proton and the

carbonyl/imine creates a pathway for Excited-State Intramolecular Proton Transfer (ESIPT),

enabling large Stokes-shift fluorescence.[1]
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Meta-Directed Topology: The

angle between aldehyde groups dictates the formation of discrete macrocycles (cages)
rather than linear polymers, making it the precursor of choice for Robson-type macrocycles.

Core Application: Synthesis of Robson-Type
Macrocycles
The most authoritative application of this molecule is the synthesis of dinuclear Schiff base

macrocycles. These "Robson" macrocycles are capable of hosting two metal ions in close

proximity, facilitating magnetic exchange interactions and cooperative catalysis.

Mechanism of Action
The synthesis relies on a metal-templated [2+2] cyclocondensation. The metal ion organizes

the ligands, bringing the reactive aldehyde and amine groups into alignment. Without the

template, the reaction often yields amorphous polymers.
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Figure 1: Metal-templated synthesis pathway for [2+2] Schiff base macrocycles.

Experimental Protocol: [2+2] Dinuclear Zn(II) Macrocycle
Target: Synthesis of a Zn(II) complex with a 24-membered macrocyclic ligand derived from 1,3-

diaminopropane.

Materials:
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2-Hydroxyisophthalaldehyde (1.0 mmol, 164 mg)

1,3-Diaminopropane (1.0 mmol, 84 µL)

Zinc(II) acetate dihydrate (1.0 mmol, 219 mg)

Methanol (HPLC grade, 50 mL)

Step-by-Step Methodology:

Pre-organization: Dissolve 2-hydroxyisophthalaldehyde (164 mg) in 20 mL of warm

methanol (

C). In a separate flask, dissolve Zinc acetate (219 mg) in 10 mL methanol.

Template Formation: Add the Zinc solution dropwise to the aldehyde solution. The solution

will turn bright yellow/orange as the metal coordinates to the

-donor set. Stir for 15 minutes.

Condensation: Add 1,3-diaminopropane (84 µL) diluted in 5 mL methanol slowly to the

reaction mixture.

Reflux: Heat the mixture to reflux (

C) for 4 hours. A precipitate will typically form during this period.

Isolation: Cool the reaction to room temperature. Filter the solid product under vacuum.

Purification: Wash the precipitate with cold methanol (

) followed by diethyl ether (

) to remove unreacted diamine.

Drying: Dry the yellow microcrystalline powder in a vacuum desiccator over

for 12 hours.

Expected Data:
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Parameter Value Notes

Yield 65 - 80%
Dependent on stirring
efficiency

Appearance Yellow/Orange Powder
Characteristic of Zn-Schiff

base

| IR Spectrum |

| Disappearance of aldehyde

at

|

Application 2: Fluorescent Sensing (ESIPT
Mechanism)
2-Hydroxyisophthalaldehyde exhibits weak fluorescence in its native state due to non-

radiative decay. However, upon reacting with specific analytes (like hydrazine) or coordinating

with metals, the Excited-State Intramolecular Proton Transfer (ESIPT) process is modulated,

creating a "Turn-On" or ratiometric sensor.

Mechanism: Hydrazine Detection
Hydrazine (

) is a nucleophile that attacks the aldehyde group.

Probe State: The aldehyde group allows ESIPT (Enol

Keto tautomerization in excited state).

Reaction: Hydrazine condenses to form a hydrazone or pyrazoline derivative.

Signal: This blocks the original ESIPT pathway or creates a new extended

-system, shifting emission from weak UV/Blue to strong Green/Yellow.
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Figure 2: ESIPT cycle and interruption by hydrazine condensation.

Protocol: Ratiometric Detection of Hydrazine
Stock Solutions:

Probe:

2-hydroxyisophthalaldehyde in DMSO.

Analyte:

Hydrazine hydrate in water.

Procedure:

Preparation: In a quartz cuvette, add
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of Probe stock to

of PBS buffer (pH 7.4, containing 10% DMSO). Final probe concentration:

.

Baseline Scan: Record the fluorescence emission spectrum (

). Expect weak emission around

.

Titration: Add Hydrazine stock in

increments (0–10 equivalents). Mix by inversion for 30 seconds after each addition.

Measurement: Record spectra after each addition.

Observation: Look for the emergence of a new peak at

(Yellow-Green) and the decrease of the

band.

Data Analysis: Plot the intensity ratio (

) vs. Hydrazine concentration to determine the limit of detection (LOD).

Advanced Application: Covalent Organic
Frameworks (COFs)
While less common than the para-isomer (terephthalaldehyde), the meta-geometry of 2-
hydroxyisophthalaldehyde is used to synthesize Kagome-lattice COFs or discrete organic

cages.

Critical Consideration: The 2-OH group undergoes keto-enol tautomerism, which increases the

chemical stability of the resulting imine linkage (irreversible tautomerism locks the bond),

making these COFs more resistant to hydrolysis than standard Schiff base COFs.

General Solvothermal Protocol
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Load: Charge a Pyrex tube with 2-hydroxyisophthalaldehyde (

) and a

-symmetric amine (e.g., 1,3,5-tris(4-aminophenyl)benzene,

).

Solvent: Add Mesitylene/Dioxane (1:1 v/v,

) and aqueous Acetic Acid (

).

Degas: Freeze-pump-thaw (

) to remove oxygen (critical for crystallinity).

Seal: Flame seal the tube under vacuum.

Heat: Place in an oven at

C for 72 hours (undisturbed).

Harvest: Filter the resulting powder, wash with THF and Acetone, and activate by Soxhlet

extraction or supercritical

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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